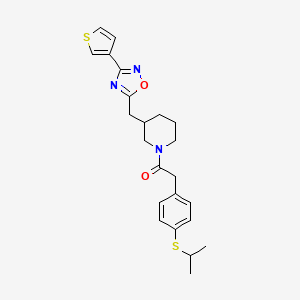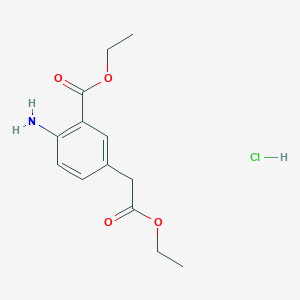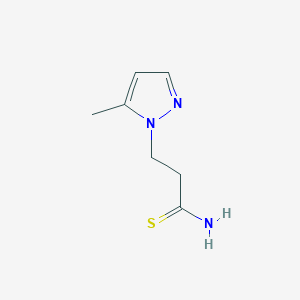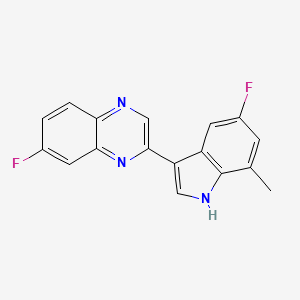
(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C24H31NO4 and its molecular weight is 397.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Science
Research has focused on synthesizing and characterizing new polyamides containing adamantyl and diamantyl moieties in their main chains. These polyamides, synthesized from various adamantane derivatives, exhibited medium inherent viscosities, high tensile strengths, and significant thermal stability, as evidenced by their high glass transition and decomposition temperatures (Chern, Shiue, & Kao, 1998). Such properties make them promising materials for high-performance applications.
Impact on Glass Transition Temperatures in Vinyl Polymers
The incorporation of adamantane derivatives into vinyl polymers has been shown to significantly increase glass transition temperatures. This is exemplified in a study where adamantane-containing methacrylates were synthesized and polymerized, leading to a remarkable increase in the glass transition temperature compared to polystyrene. The study highlights the potential of adamantane derivatives in creating polymers with enhanced thermal properties (Acar et al., 2000).
Applications in Organic Synthesis and Drug Development
In the field of organic synthesis, adamantane derivatives have been utilized for creating various compounds with potential pharmacological applications. For instance, new pyrazoles and amines of the adamantane series were synthesized and evaluated for their anti-smallpox activity (Moiseev et al., 2012). Such research underscores the versatility of adamantane derivatives in drug development.
Structural and Spectral Analysis
Adamantane derivatives have been the subject of detailed structural and spectral analysis. For example, studies on pyrazole-4-carboxylic acid derivatives involving adamantane have combined experimental and theoretical approaches to characterize their structures and electronic properties (Viveka et al., 2016). These analyses are crucial for understanding the fundamental properties of such compounds.
Advancements in Polymer Properties
Advancements in polymer properties through the use of adamantane derivatives have been significant. A study on new polyamides derived from adamantane-based monomers revealed improved solubility and mechanical properties, making them suitable for various high-performance applications (Chern, Lin, & Kao, 1998).
Eigenschaften
IUPAC Name |
methyl 3-[(4-phenyloxane-4-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-28-21(27)22-12-17-11-18(13-22)15-23(14-17,16-22)25-20(26)24(7-9-29-10-8-24)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPADDUDVRTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2366560.png)


![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)
![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)
![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)

![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

